Docosapentaenoic acid

Catalog No.
S619970
CAS No.
24880-45-3
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosapentaenoic acid

CAS Number

24880-45-3

Product Name

Docosapentaenoic acid

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

YUFFSWGQGVEMMI-JLNKQSITSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O

Synonyms

(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid, 4,7,10,13,16-Docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-, 7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer, 7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer, 7,10,13,16,19-docosapentaenoic acid, lithium salt, 7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer, cis-7,10,13,16,19-docosapentaenoic acid, clupanodonic acid, docosa-4,7,10,13,16-pentaenoic acid, docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer, docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer, docosapentaenoic acid, docosapentaenoic acid (C22:5 N3), docosapentaenoic acid (C22:5 N6), docosapentaenoic acid, (all Z)-isomer, osbond acid

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O

Cardiovascular health:

Early research on n-3 fatty acids focused on their impact on heart health, particularly myocardial infarction. Studies have shown that consuming 1 gram of n-3 fatty acids daily, which can include DPA, can significantly reduce the risk of death, sudden cardiac death, and overall cardiovascular mortality []. Additionally, DPA might be incorporated into human plasma and red blood cell lipids faster than EPA, potentially acting as a reservoir for other n-3 fatty acids in the body [].

Anti-inflammatory properties:

DPA demonstrates promising anti-inflammatory properties. Studies in mammals, platelets, and cell cultures suggest that DPA can reduce platelet aggregation, a key factor in blood clot formation []. It may also improve endothelial cell migration, which is crucial for maintaining healthy blood vessel function []. Furthermore, recent research suggests that DPA, similar to EPA and DHA, plays a role in the production of specialized pro-resolution mediators (SPMs) that actively resolve inflammation [].

Mental health and cognitive function:

Emerging research indicates a potential link between DPA and mental health. Observational studies suggest that individuals with depression and schizophrenia have lower DPA levels compared to healthy individuals []. Additionally, low blood levels of DPA during pregnancy were associated with a higher prevalence of postpartum depression []. In contrast, rodent studies show that DPA supplementation increased brain levels of DPA and DHA, and led to improvements in depression-like behaviors [].

DPA is a straight-chain PUFA containing 22 carbon atoms and 5 double bonds []. There are two primary isomers:

  • all-cis-4,7,10,13,16-docosapentaenoic acid (commonly referred to as DPA)
  • all-cis-7,10,13,16,19-docosapentaenoic acid (less common in mammals) [].

DPA is found naturally in some fish and marine sources and is considered an omega-3 fatty acid due to the position of its first double bond relative to the methyl end of the molecule []. Research suggests DPA may contribute to the good cardiovascular health observed in Greenland Inuit populations who consume diets rich in DPA-containing seal oil [].


Molecular Structure Analysis

DPA's key feature is its chain of 22 carbons with five double bonds in a cis configuration (double bonds on the same side of the carbon chain) []. This structure makes DPA flexible and allows it to interact with other molecules in biological systems []. The specific placement of double bonds (particularly the first double bond being three carbons from the omega end) classifies it as an omega-3 fatty acid [].

Physical Description

Solid

XLogP3

6.7

Appearance

Unit:25 mgPurity:99%Physical liquid

UNII

NS3OZT14QT

Pharmacology

Clupanodonic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 5 double bonds, originating from the 3rd, 6th, 9th, 12th and 15th positions from the methyl end, with all double bonds in the cis- configuration.

Other CAS

24880-45-3

Wikipedia

Clupanodonic acid

Use Classification

Fatty Acyls [FA] -> Docosanoids [FA04] -> Other Docosanoids [FA0400]

Dates

Modify: 2023-08-15
1. T. Rissanen, MSc, RD et al. “Fish Oil–Derived Fatty Acids, Docosahexaenoic Acid and Docosapentaenoic Acid, and the Risk of Acute Coronary Events”Journal of the American Heart Association, pp. 2677-2679, November 20002. N. Mann et al. “Effects of Seal Oil and Tuna-Fish Oil on Platelet Parameters and Plasma Lipid Levels in Healthy Subjects” Lipids, Vol. 45(8) pp. 669-681, 20103. G. Kaur et al. “Docosapentaenoic acid (22:5n-3): A review of its biological effects” Progress in Lipid Research, vol. 50 pp. 28-34, 20114. G. Kaur et al. “Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells” Prostaglandins,Leukotrienes and Essential Fatty Acids, vol. 85 pp. 155-161, 2011

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